molecular formula C14H14BrN3O2S3 B2811639 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1396850-36-4

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2811639
CAS RN: 1396850-36-4
M. Wt: 432.37
InChI Key: HOTSIKKROGAKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14BrN3O2S3 and its molecular weight is 432.37. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imidazolyl Derivatives of the Thiochroman Ring : The synthesis of imidazolyl derivatives, including compounds similar to the one , is described, which could be crucial in the development of new chemical entities with potential biological activities (Cozzi & Pillan, 1988).

  • Corrosion Inhibition Properties : Research on derivatives of imidazole, a component of the compound , demonstrates their effectiveness as corrosion inhibitors, indicating potential applications in materials science and engineering (Ammal et al., 2018).

  • Photodynamic Therapy for Cancer Treatment : The study of zinc phthalocyanine derivatives, which shares structural similarities with the compound, suggests its potential use in photodynamic therapy for cancer treatment, highlighting its importance in medicinal chemistry and oncology (Pişkin et al., 2020).

  • Synthesis and Characterization of Novel Compounds : The synthesis of various benzimidazole derivatives indicates the compound's utility in creating new chemical entities, which could have applications in drug discovery and development (Geiger et al., 2014).

  • N-Bromo Sulfonamide Reagent in Organic Synthesis : The development of a novel N-bromo sulfonamide reagent for facilitating organic synthesis reactions showcases the compound's relevance in synthetic organic chemistry (Khazaei et al., 2014).

  • Neuropharmacology : The study of N-alkylated arylsulfonamides demonstrates the compound's potential in the design of neuropharmacological agents, particularly for CNS disorders, emphasizing its significance in neuroscience and pharmacology (Canale et al., 2016).

  • Antibacterial and Antifungal Activity : Research on sulfonamide-derived ligands and their metal complexes reveals their potential as antibacterial and antifungal agents, underscoring their importance in infectious disease research and antimicrobial therapy (Chohan & Shad, 2011).

  • Antitumor and Antibacterial Agents : The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents highlights the compound's potential in cancer research and antibacterial drug development (Hafez et al., 2017).

  • Anti-Inflammatory, Analgesic, and Anticancer Agents : The synthesis of celecoxib derivatives, structurally related to the compound , illustrates its potential application in developing anti-inflammatory, analgesic, and anticancer agents (Küçükgüzel et al., 2013).

  • Cardiac Electrophysiological Activity : The compound's relevance in cardiac electrophysiology is evidenced by the synthesis of N-substituted imidazolylbenzamides, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).

  • Cytotoxicity Evaluation : The synthesis of novel 5-bromo-3-substituted-hydrazono-1H-2-indolinones and their primary cytotoxicity evaluation indicates the compound's potential use in cytotoxicity studies and cancer research (Karalı et al., 2002).

  • Organic Synthesis and Pharmacology : The compound's utility in organic synthesis and pharmacological applications is showcased by the synthesis of benzothiophen derivatives and their preliminary pharmacological study (Chapman et al., 1971).

  • Synthesis of Heterocyclic Compounds : The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, related to the compound, underlines its role in the development of heterocyclic compounds for various applications (Rozentsveig et al., 2013).

  • Bioassay of New Compounds : The synthesis and bioassay of new compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties demonstrates the compound's application in the discovery and characterization of new bioactive molecules (Mabkhot et al., 2017).

  • Synthesis for Antitumor Activities : The synthesis of various derivatives incorporating benzo[d]imidazole moiety indicates the compound's potential in developing antitumor agents (Mohareb & Gamaan, 2018).

  • Development as an Anti-Proliferative Agent : The compound's development as an acyl sulfonamide anti-proliferative agent highlights its potential in cancer therapy (Yates et al., 2009).

  • Alkaline Fuel Cell Application : A study on poly(arylene ether sulfone) containing imidazole groups for alkaline anion exchange membranes in fuel cells indicates the compound's relevance in energy and environmental science (Yang et al., 2014).

  • Chemical Synthesis Study : The synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, related to the compound , showcases its application in chemical synthesis and characterization (Ducheng, 2012).

properties

IUPAC Name

5-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S3/c1-18-9-10(11-3-2-8-21-11)17-13(18)6-7-16-23(19,20)14-5-4-12(15)22-14/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSIKKROGAKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.